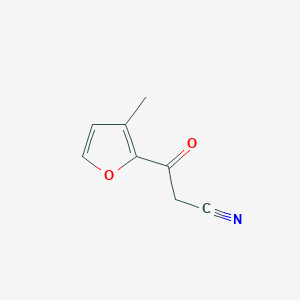

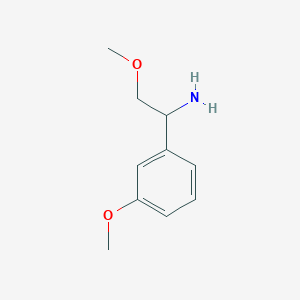

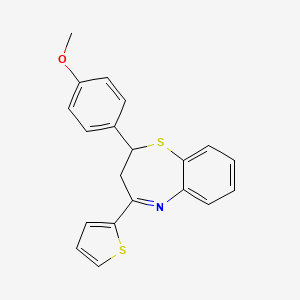

3-But-3-ynyl-1-methylpyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-But-3-ynyl-1-methylpyrrole is not directly described in the provided papers. However, related compounds such as 3-(1-Hydroxybutyl)-1-methylpyrrole and 3-butyroyl-1-methylpyrrole are mentioned, which suggests that the compound may share similar pyrrole-based structures and could be involved in similar chemical reactions .

Synthesis Analysis

The synthesis of related pyrrole derivatives is described in one of the papers, where 1-methylpyrrole is reacted with butyraldehyde to produce 3-(1-Hydroxybutyl)-1-methylpyrrole and 3-butyroyl-1-methylpyrrole . This indicates that alkylation reactions involving pyrrole and an aldehyde can be a potential method for synthesizing 3-But-3-ynyl-1-methylpyrrole.

Molecular Structure Analysis

While the exact molecular structure of 3-But-3-ynyl-1-methylpyrrole is not provided, the structure of a similar compound, 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole, is discussed. This compound is almost completely planar and forms π-stacked columns in the crystal, which are linked by hydrogen bonds . This information could be relevant when considering the molecular structure of 3-But-3-ynyl-1-methylpyrrole, as pyrrole rings tend to engage in π-stacking due to their aromatic nature.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-But-3-ynyl-1-methylpyrrole. However, the synthesis of related compounds involves addition and alkylation reactions . It is reasonable to infer that 3-But-3-ynyl-1-methylpyrrole could also participate in similar reactions due to the presence of the reactive alkyne group.

Physical and Chemical Properties Analysis

The physical properties of related ionic liquids containing pyrrolidinium or pyridinium cations are discussed, including their density, viscosity, surface tension, thermal stability, and heat capacity . These properties are important for understanding the behavior of these compounds under various conditions. Although not directly applicable, these properties provide a context for considering the physical and chemical behavior of 3-But-3-ynyl-1-methylpyrrole.

Scientific Research Applications

Electrochemical Applications

Ionic Liquids and Polymers : The novel ionic monomers, similar to 1-butyl-1-methylpyrrolidinium, have been synthesized and used to create "polymeric ionic liquids" (PILs). These PILs exhibit improved solubility, thermal stability, glass transition temperatures, molar masses, and ionic conductivities. They are significant in electrochemical applications due to their high ionic conductivity (Shaplov et al., 2011).

Conducting Polymers : Research on the electrochemical synthesis of inherently conducting polymers like polypyrrole in ionic liquids indicates altered film morphologies and improved electrochemical activities. This is crucial for developing advanced materials for electronic devices (Pringle et al., 2004).

Electrochemical Actuators : Studies have shown that π-conjugated polymers electrochemically cycled in ionic liquids have enhanced lifetimes and fast cycle switching speeds. This is significant for applications like electrochemical mechanical actuators, electrochromic windows, and numeric displays (Lu et al., 2002).

Chemical Synthesis and Catalysis

Catalyzed Reactions : Ytterbium (III) trifluoromethanesulfonate has been used to catalyze the reaction of 1-methylpyrrole with acyl chlorides in ionic liquid to form corresponding ketones. This illustrates the compound's role in facilitating chemical synthesis and catalysis (Su et al., 2005).

One-Pot Heterocyclization : The compound has been involved in ButOK-promoted one-pot heterocyclization reactions. This is significant in organic synthesis, demonstrating its utility in creating complex organic structures (Dumez et al., 1997).

Environmental Applications

- Adsorption of Organic Dyes : Studies involving ferroferric oxide/polypyrrole composites for the adsorption of organic dyes from aqueous solutions indicate the potential environmental applications of compounds like 3-But-3-ynyl-1-methylpyrrole in water treatment and pollution control (Zhang et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-but-3-ynyl-1-methylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-4-5-9-6-7-10(2)8-9/h1,6-8H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVBODZBTKUOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)CCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-But-3-ynyl-1-methylpyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)

![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)

![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2553352.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553359.png)

![2-(2-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2553362.png)